molecular formula C13H19NO2 B12958302 (R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid CAS No. 1260614-84-3

(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid

Cat. No.: B12958302
CAS No.: 1260614-84-3
M. Wt: 221.29 g/mol
InChI Key: HNKBZBRLVYQWKW-GFCCVEGCSA-N
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Description

(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is a chiral amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a propanoic acid backbone with a 4-isopropylbenzyl substituent in the (R)-configuration, makes it a valuable building block for the synthesis of novel pharmaceutical compounds. The isopropylbenzyl group enhances the lipophilicity of the molecule, which can influence its bioavailability and interaction with biological targets. This compound is for research use only and is not intended for human therapeutic or veterinary use. Based on structural analogs like (R)-3-Amino-2-(4-ethylbenzyl)propanoic acid, this chiral β-amino acid derivative exhibits potential biological activities. Similar compounds have been investigated for antimicrobial, anti-inflammatory, and analgesic properties. Some β-amino acid derivatives have shown activity against resistant strains of bacteria and fungi. The specific stereochemistry of the (R)-enantiomer is crucial for its potential biological activity and interaction with enantioselective biological systems. Researchers can utilize this compound for various chemical modifications, including esterification of the carboxylic acid group or amidation of the primary amino group, to create a library of derivatives for structure-activity relationship (SAR) studies. Its applications extend to neuroscience research as a candidate for investigating neuroprotective effects in models of neurodegenerative diseases. The compound is offered with high chemical purity to ensure reliable and reproducible experimental results.

Properties

CAS No.

1260614-84-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1

InChI Key

HNKBZBRLVYQWKW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as benzyl alcohol and isopropylbenzyl alcohol. These compounds undergo etherification with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in tetrahydrofuran (THF). The resulting esters are then hydrolyzed under alkaline conditions to yield the desired amino acid .

Industrial Production Methods

Industrial production of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-isopropylbenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like N-bromosuccinimide (NBS) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(4-isopropylbenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

β-Hydroxy-β-Aryl Propanoic Acids

Example Compounds :

  • 3-Hydroxy-3-(4-diphenyl)butanoic acid
  • 3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid

Key Comparisons :

  • Structural Differences: These compounds feature a β-hydroxy group instead of an amino group, with aryl substituents (e.g., diphenyl) at the β-position. The target compound replaces the hydroxy group with an amino moiety and incorporates a 4-isopropylbenzyl group.
  • Biological Activity: β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory properties, likely due to structural similarity to NSAIDs like ibuprofen. Docking studies indicate that α-methyl substitutions enhance COX-2 selectivity . The amino group in the target compound may alter binding affinity or selectivity toward different enzyme targets.

(S)-2-Amino-3-(4-Bromophenyl)propanoic Acid

Key Comparisons :

  • Substituent Effects : The bromophenyl group in this compound introduces electron-withdrawing effects, contrasting with the electron-donating isopropylbenzyl group in the target compound. This difference may influence solubility, metabolic stability, and receptor interactions.
  • Stereochemistry : The (S)-configuration of this analog vs. the (R)-configuration of the target compound could lead to divergent biological activities, as stereochemistry often dictates binding specificity .

Cinnamic Acid Derivatives

Example Compound: 2-(4-Isopropylbenzylidene)propanoic acid Key Comparisons:

  • Backbone Variation: This compound is a cinnamic acid derivative (α,β-unsaturated carboxylic acid), whereas the target compound is a β-amino acid.
  • Functional Groups: The absence of an amino group in cinnamic acids limits their ability to participate in hydrogen bonding compared to the target compound.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid C₁₃H₁₉NO₂ 233.30 4-Isopropylbenzyl, amino Not reported (inferred enzyme modulation) N/A
β-Hydroxy-3-(4-diphenyl)butanoic acid C₁₆H₁₆O₃ 256.29 β-Hydroxy, diphenyl Anti-inflammatory Macedonian Pharm. Bull.
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 4-Bromophenyl Not reported (storage: 2–8°C) Certificate of Analysis
2-(4-Isopropylbenzylidene)propanoic acid C₁₃H₁₄O₂ 202.25 α,β-Unsaturated, isopropylbenzyl Antimicrobial, antitumor Acta Cryst. E

Biological Activity

(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a propanoic acid backbone with an isopropylbenzyl substituent. Its structural features are critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including multidrug-resistant strains.

Efficacy Against Bacterial Pathogens

A study evaluated the antimicrobial activity of various derivatives against clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundPathogenMIC (µg/mL)
This compoundMRSA1 - 8
Enterococcus faecalis0.5 - 2
Escherichia coli16
Pseudomonas aeruginosa>64
Acinetobacter baumannii32

These findings indicate that while some derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly, often necessitating structural modifications to enhance activity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116).

Cytotoxicity Studies

The cytotoxic effects were measured using IC50 values:

CompoundCell LineIC50 (µM)
Derivative AMCF-74.36
Derivative BHCT 11618.76

These results suggest that specific structural modifications enhance the anticancer activity of these compounds, potentially through mechanisms involving the inhibition of key signaling pathways related to cell growth and survival .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Antagonism : Certain analogs have been shown to act as antagonists at specific receptors, impacting cellular signaling in cancer cells.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

Several case studies illustrate the practical implications of these findings:

  • Case Study 1 : A clinical trial investigated the use of a derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with the compound compared to standard therapies.
  • Case Study 2 : Preclinical studies on cancer models showed that treatment with the compound led to reduced tumor growth and enhanced apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for (R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. A common approach includes:

  • Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization .
  • Step 2: Alkylation of the benzyl group via Friedel-Crafts or Suzuki-Miyaura coupling to introduce the 4-isopropylbenzyl moiety .
  • Step 3: Deprotection under mild acidic conditions (e.g., TFA for Boc) to yield the free amino acid .
  • Enantiomeric Purity: Use chiral HPLC with columns like Chirobiotic T (teicoplanin-based) to verify >98% enantiomeric excess. Compare retention times with authentic standards .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the isopropylbenzyl group (δ 1.2–1.3 ppm for isopropyl CH3; δ 2.6–3.0 ppm for benzyl CH2) and the amino acid backbone (δ 3.2–3.5 ppm for α-CH) .
    • 13C NMR confirms the quaternary carbon in the isopropyl group (δ 25–30 ppm) and the carboxylic acid carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., calculated [M+H]+: 264.1602) to confirm molecular formula (C13H19NO2) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for validating the (R)-configuration .

Q. How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.8) dictate solubility. Below pH 2.5, the compound precipitates; above pH 9.8, it forms a zwitterion. Stability studies show degradation >40°C via decarboxylation .
  • Thermodynamic Data: Use DSC to determine melting point (e.g., ~200–203°C for analogous amino acids) and TGA for decomposition profiles .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model binding to enzymes (e.g., aminotransferases). Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp/Glu) .
  • Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to assess conformational stability. RMSD plots (<2 Å over 100 ns) indicate stable binding poses .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., fluorometric kinase inhibition). Discrepancies often arise from assay conditions (e.g., ATP concentration, buffer pH) .
  • Cross-Validation: Reproduce results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. How is the compound utilized in in vitro studies, and what limitations apply?

Methodological Answer:

  • Cell-Based Assays: Test neuroprotective effects in SH-SY5Y cells using MTT assays. Dose-response curves (1–100 µM) with NAC (antioxidant control) validate specificity .
  • Limitations: Low permeability (logP ~1.2) may require prodrug modification (e.g., esterification) for cellular uptake. Confirm lack of cytotoxicity via LDH release assays .

Q. What methods validate analytical procedures for impurity profiling?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and oxidizers (H2O2) to generate impurities.
  • HPLC-MS/MS: Quantify degradation products (e.g., deaminated or oxidized analogs) against spiked standards. Validate method per ICH Q2(R1) guidelines (precision RSD <2%, recovery 95–105%) .

Q. How does structural modification of the isopropylbenzyl group alter bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents (e.g., -Br, -OCH3) at the benzyl para-position.
    • Example: Bromine substitution increases lipophilicity (clogP +0.5) and enhances blood-brain barrier penetration in rodent models .
    • Data Table:
SubstituentclogPIC50 (µM)BBB Permeability*
-H1.245.3Low
-Br1.728.1Moderate
-OCH30.962.4Low

*Measured via PAMPA assay .

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